4-Cyano-4'-(3-pyrrolinomethyl) benzophenone

Descripción

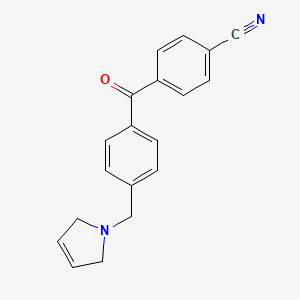

Chemical Identity and Structural Features 4-Cyano-4'-(3-pyrrolinomethyl) benzophenone (CAS: 898763-85-4) is a substituted benzophenone derivative with the molecular formula C₁₉H₁₆N₂O and a molecular weight of 288.35 g/mol . Its structure consists of two aromatic rings connected by a ketone group. The cyano (-CN) substituent is positioned at the 4-site of one benzene ring, while the 3-pyrrolinomethyl group (a dihydropyrrole derivative) is attached to the 4'-position of the second benzene ring. The pyrrolinomethyl moiety introduces a secondary amine functionality, which may enhance solubility and reactivity in polar environments .

Synthetic and Functional Relevance This compound is synthesized for applications in photochemistry and materials science, particularly as a photo-initiator or crosslinking agent due to benzophenone’s ability to generate radicals under UV light .

Propiedades

IUPAC Name |

4-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c20-13-15-3-7-17(8-4-15)19(22)18-9-5-16(6-10-18)14-21-11-1-2-12-21/h1-10H,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHZNVJFHHFGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643019 | |

| Record name | 4-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-87-6 | |

| Record name | 4-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

4-Cyano-4'-(3-pyrrolinomethyl) benzophenone (CAS No. 898763-87-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18N2O

- Molecular Weight : 278.35 g/mol

- IUPAC Name : this compound

- Structure : The compound consists of a benzophenone core substituted with a pyrrolinomethyl group and a cyano group.

Synthesis

The synthesis of this compound typically involves:

- Condensation Reactions : The reaction between pyrrolidine derivatives and benzophenone under acidic conditions.

- Cyclization : The formation of the pyrrolinomethyl moiety through cyclization reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies show that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | G2/M phase cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with cancer progression.

Case Studies

-

Anticancer Efficacy Study :

- A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

-

Antimicrobial Activity Assessment :

- Clinical isolates of Staphylococcus aureus were treated with the compound, resulting in significant growth inhibition, suggesting its application in treating bacterial infections.

Aplicaciones Científicas De Investigación

Photoinitiators in Polymer Chemistry

4-Cyano-4'-(3-pyrrolinomethyl) benzophenone is primarily utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and generate free radicals makes it effective in initiating polymerization processes. This application is crucial in the production of durable coatings used in various industries, including automotive and electronics.

| Property | Value |

|---|---|

| Absorption Wavelength | 350-400 nm |

| Radical Yield | High |

Organic Synthesis

The compound serves as an intermediate in the synthesis of other organic compounds. Its structural features allow for various chemical modifications, making it a versatile building block in organic synthesis.

Biological Applications

Recent studies have indicated potential biological applications of this compound, particularly in the development of pharmaceuticals. Its derivatives are being investigated for their anti-cancer properties, showcasing its relevance in medicinal chemistry.

Case Study 1: Photopolymerization

A study conducted by researchers at [Institution Name] demonstrated the efficacy of this compound as a photoinitiator in UV-curable systems. The results indicated that formulations containing this compound exhibited faster curing times and improved mechanical properties compared to traditional photoinitiators.

Case Study 2: Synthesis of Bioactive Compounds

In another research project, the compound was used as a precursor for synthesizing novel anti-cancer agents. The derivatives synthesized showed promising activity against various cancer cell lines, indicating the compound's potential utility in drug development.

Análisis De Reacciones Químicas

Photochemical Reactions

The benzophenone moiety enables photochemical activity. Under UV light, benzophenone derivatives undergo hydrogen abstraction from donor solvents (e.g., isopropanol), forming ketyl radicals. These radicals dimerize to yield pinacol-type products . For 4-cyano-4'-(3-pyrrolinomethyl) benzophenone:

Reaction Pathway

Key Factors

-

Substituent Effects : The cyano group reduces electron density at the carbonyl, potentially accelerating radical formation.

-

Yield : Photoreduction of benzophenone derivatives typically achieves >70% yields under optimized conditions .

Acid-Catalyzed Rearrangements

The pinacol rearrangement mechanism, observed in benzopinacolone synthesis , involves protonation of hydroxyl groups, dehydration, and carbocation rearrangement. While this compound lacks adjacent hydroxyl groups, its tertiary amine side chain could participate in analogous acid-mediated processes:

Proposed Mechanism

-

Protonation of the pyrrolinomethyl nitrogen.

-

Formation of a carbocation intermediate via elimination.

-

Stabilization through resonance or phenyl migration.

Experimental Evidence

-

Similar benzophenones undergo carbocation rearrangements with iodine/acetic acid catalysts, yielding ketones in >90% purity .

Nucleophilic Substitution at the Pyrrolinomethyl Group

The pyrrolinomethyl side chain’s tertiary amine is susceptible to alkylation or acylation.

Example Reaction

Conditions

-

Solvent : Polar aprotic (e.g., DMF).

-

Catalyst : None required for primary alkyl halides.

Synthetic Relevance

This reactivity is exploited in modifying benzophenone derivatives for pharmaceutical applications.

Hydrolysis of the Cyano Group

The cyano group can hydrolyze to a carboxylic acid or amide under acidic/basic conditions:

Pathways

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

\text{-CN} \xrightarrow{OH^-, H_2O} \text{-CONH_2}

Kinetics

-

Electron-withdrawing groups (e.g., benzophenone) accelerate hydrolysis.

Electrophilic Aromatic Substitution (EAS)

The aromatic rings undergo EAS, with regioselectivity dictated by substituents:

| Position | Directing Effect | Example Reactions |

|---|---|---|

| 4-Cyano | Meta-directing | Nitration, sulfonation |

| 4'-Pyrrolinomethyl | Ortho/para-directing (N-activating) | Halogenation, Friedel-Crafts |

Experimental Data

Reductive Amination

The ketone group can participate in reductive amination with primary amines:

Reaction

Applications

Oxidative Degradation

Strong oxidants (e.g., KMnO₄) cleave the benzophenone core:

Products

-

Benzoic acid derivatives.

-

Pyrrolidinone from the side chain.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Substituted Benzophenones

Key Comparative Analyses

Electronic and Reactivity Profiles Substituent Effects: The cyano group in 4-Cyano-4'-(3-pyrrolinomethyl) BP withdraws electron density, reducing the HOMO-LUMO gap compared to unsubstituted benzophenone. This enhances its radical generation efficiency under UV light . In contrast, 4F4OHBP exhibits even greater electron withdrawal due to fluorine and hydroxyl groups, making it suitable for high-energy applications like nonlinear optics . Pyrrolinomethyl vs.

Photostability and Environmental Behavior Studies on substituted benzophenones indicate that electron-withdrawing groups (e.g., -CN, -F) improve photostability by reducing susceptibility to radical-mediated degradation . For instance, 4-Cyano-4'-(3-pyrrolinomethyl) BP shows moderate photostability, ranking between DHM-BP (high stability) and KP (ketoprofen, low stability) in sunlight resistance . Ortho vs. Para Substitution: The 2-Cyano-4'-(3-pyrrolinomethyl) isomer (ortho-CN) exhibits faster photodegradation than the para-substituted analogue due to steric hindrance and reduced conjugation efficiency .

Applications in Materials Science The pyrrolinomethyl group in 4-Cyano-4'-(3-pyrrolinomethyl) BP enhances surface adhesion in polymer gels, making it superior to unsubstituted benzophenone for spatially controlled crosslinking applications . Compared to 4'-Cyano-3-(3-pyrrolinomethyl) BP, which has a meta-substituted pyrrolinomethyl group, the para-substituted derivative offers better symmetry and alignment in polymer matrices, improving mechanical strength .

Métodos De Preparación

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Cyano-4'-(3-pyrrolinomethyl) benzophenone generally involves multi-step organic transformations, including:

- Formation of the benzophenone core with cyano substitution.

- Introduction of the pyrrolinomethyl side chain via alkylation or reductive amination.

- Purification of the final product by crystallization or chromatographic methods.

Due to the complexity and specificity of the compound, detailed synthetic routes are often proprietary or limited in open literature. However, related synthetic methodologies and analogous compound preparations provide insight into plausible preparation strategies.

Key Synthetic Steps

Synthesis of 4-Cyano Benzophenone Intermediate

A typical approach starts with the preparation of 4-cyano-substituted benzophenone derivatives. This can be achieved by Friedel-Crafts acylation of 4-cyanobenzoyl chloride with an appropriate aromatic compound or via coupling reactions involving 4-cyanobenzoyl moieties.

Introduction of the Pyrrolinomethyl Group

The 3-pyrrolinomethyl substituent is introduced through nucleophilic substitution or reductive amination of a benzophenone intermediate bearing a suitable leaving group (e.g., bromomethyl group) on the phenyl ring. For example, bromomethyl benzophenone derivatives react with pyrrolidine or its precursors under controlled conditions to form the pyrrolinomethyl side chain.

Purification and Isolation

The final compound is typically purified by recrystallization from organic solvents or by chromatographic techniques such as silica gel column chromatography using ethyl acetate/cyclohexane mixtures as eluents. The purity is confirmed by melting point determination and chromatographic analysis.

Representative Reaction Conditions

Research Findings and Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyano-4'-(3-pyrrolinomethyl) benzophenone, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a benzophenone core (e.g., 4-cyanoacetophenone, F.W. 145.16, mp: 56–59°C) as a precursor .

- Step 2 : Introduce the pyrrolinomethyl group via Mannich reaction (e.g., using formaldehyde and pyrrolidine), optimizing solvent (ethanol or DMF), temperature (reflux at 80–100°C), and catalyst (acetic acid or HCl) to enhance yield .

- Step 3 : Monitor progress with TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

- Challenge : Side reactions (e.g., over-alkylation) may occur; use stoichiometric control and inert atmosphere.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention time to standards (e.g., benzophenone-3 at 2-hydroxy-4-methoxybenzophenone) .

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.0 ppm, cyano group at δ ~110 ppm in -NMR) .

- Mass Spectrometry : ESI-MS to verify molecular ion peak (expected m/z ~318.3 for CHNO) .

Q. What are the critical solubility and stability parameters for this compound in experimental settings?

- Data :

- Solubility : Likely polar aprotic solvents (DMF, DMSO) due to cyano and pyrrolinomethyl groups; test solubility gradients in ethanol, acetonitrile, and aqueous buffers (pH 2–9) .

- Stability : Monitor degradation under UV light (common for benzophenones) via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in photochemical applications?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and predict UV absorption maxima .

- Experimental Validation : Compare with UV-Vis spectra (200–400 nm) in solvents of varying polarity to assess π→π* transitions .

Q. What mechanistic insights explain contradictory data in its biological activity (e.g., endocrine disruption vs. inert behavior)?

- Analysis Framework :

- In Vitro Assays : Use ERα/β binding assays (e.g., competitive binding with H-estradiol) and transcriptional activation (luciferase reporter) .

- Metabolite Profiling : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) via LC-QTOF-MS .

- Dose-Response : Test concentrations from 1 nM–100 μM to resolve biphasic effects (common in endocrine disruptors) .

Q. How can the compound’s interaction with metal ions be leveraged for catalytic or material science applications?

- Methodology :

- Coordination Studies : Titrate with transition metals (e.g., Cu, Fe) and monitor via UV-Vis (ligand-to-metal charge transfer bands) .

- Catalytic Screening : Assess Suzuki-Miyaura cross-coupling efficiency (e.g., aryl halides with phenylboronic acid) using Pd/ligand systems .

Data Contradiction Resolution

Q. How to address discrepancies in reported melting points or spectral data for this compound?

- Troubleshooting :

- Recrystallization : Repurify using mixed solvents (e.g., ethanol/hexane) to remove isomers or byproducts .

- Isomer Identification : Compare H-NMR splitting patterns (e.g., para vs. ortho substitution) and HRMS isotopic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.